An In-depth Technical Guide to the Structure Elucidation of 3,4-dihydro-2H-pyrrole-5-carboxylic Acid
An In-depth Technical Guide to the Structure Elucidation of 3,4-dihydro-2H-pyrrole-5-carboxylic Acid
Introduction
3,4-dihydro-2H-pyrrole-5-carboxylic acid, also known as 1-pyrroline-5-carboxylic acid (P5C), is a crucial intermediate in the biosynthesis and degradation of the amino acid proline.[1] Its structure is a key component in various metabolic pathways and serves as a valuable building block in organic synthesis for creating complex heterocyclic compounds, particularly in the development of pharmaceuticals.[1][2] This guide provides a comprehensive overview of the modern analytical techniques and experimental protocols used to elucidate and confirm the structure of this compound, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
The fundamental properties of 3,4-dihydro-2H-pyrrole-5-carboxylic acid are summarized below. These values are critical for sample handling, solvent selection, and interpretation of analytical data.
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO₂ | [3][4] |
| Molecular Weight | 113.11 g/mol | [3] |
| IUPAC Name | 3,4-dihydro-2H-pyrrole-2-carboxylic acid | [3] |
| Canonical SMILES | C1CC(N=C1)C(=O)O | [3][4] |
| InChIKey | DWAKNKKXGALPNW-UHFFFAOYSA-N | [3] |
| Monoisotopic Mass | 113.047678466 Da | [3] |
| Boiling Point | 304.1°C at 760 mmHg | [4] |
| Density | 1.35 g/cm³ | [4] |
Spectroscopic Analysis for Structure Elucidation
The definitive structure of 3,4-dihydro-2H-pyrrole-5-carboxylic acid is determined through a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.
Workflow for Spectroscopic Analysis
The logical flow from an unknown sample to a confirmed chemical structure involves several integrated analytical steps.
Caption: Experimental workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3,4-dihydro-2H-pyrrole-5-carboxylic acid, the expected signals are:
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 | ~4.1 | Triplet (t) | 1H |
| H3 (axial & eq.) | ~2.1 - 2.4 | Multiplet (m) | 2H |
| H4 (axial & eq.) | ~2.5 - 2.6 | Multiplet (m) | 2H |
| COOH | ~10 - 12 | Broad Singlet (br s) | 1H |
Note: The carboxylic acid proton signal is often broad and can exchange with D₂O, causing it to disappear from the spectrum.[5] Chemical shifts are based on analogous structures and may vary with solvent and concentration.[6]
¹³C NMR Spectroscopy The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Position | Chemical Shift (δ, ppm) |
| C2 | ~60 |
| C3 | ~28 |
| C4 | ~38 |
| C5 | ~175 |
| C=O (Carboxyl) | ~178 |
Note: Carbonyl carbons of carboxylic acids are highly deshielded and appear in the 160-180 ppm range.[5] The imine carbon (C5) is also significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |
| C-H (sp³) | Stretch | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong |
| C=N (Imine) | Stretch | 1690 - 1640 | Medium, Variable |
| C-O | Stretch | 1320 - 1210 | Strong |
Note: The O-H stretch of a carboxylic acid is notably broad due to hydrogen bonding.[8] Its appearance often overlaps with C-H stretching bands.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.
| Analysis Type | Expected Result | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ ion at m/z 114.055 | Confirms the molecular formula C₅H₇NO₂.[10] |
| Fragmentation Analysis | Major fragments at [M-H₂O] and [M-COOH] | Loss of water (m/z 96) and the carboxyl group (m/z 68) are common fragmentation pathways for carboxylic acids.[5][11] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate data collection.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of purified 3,4-dihydro-2H-pyrrole-5-carboxylic acid.
-
Dissolution : Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.
-
Data Acquisition : Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A standard pulse program (e.g., 'zg30') is typically used. Acquire at least 16 scans.
-
¹³C NMR Acquisition : Acquire ¹³C NMR spectra using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.
-
Ionization : Use Electrospray Ionization (ESI) in positive ion mode for optimal detection of the [M+H]⁺ ion.
-
Analysis : Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition : Acquire mass spectra over a relevant m/z range (e.g., 50-500).
-
Data Analysis : Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated for the molecular formula C₅H₇NO₂. The mass difference should be less than 5 ppm.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry, purified compound directly onto the ATR crystal.
-
Background Scan : Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Scan : Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the key absorption bands corresponding to the functional groups as detailed in the data table above.
Synthetic Pathway Overview
Understanding the synthesis of a compound can provide additional confidence in its proposed structure. A common route to substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids involves the cyclization of 2-amino-5-oxonitriles.[1]
Caption: General synthesis via cyclization of an oxonitrile.
This synthetic logic, beginning with a linear precursor and inducing cyclization, strongly supports the formation of the five-membered heterocyclic ring structure.
Conclusion
The structure of 3,4-dihydro-2H-pyrrole-5-carboxylic acid is unequivocally elucidated through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, HRMS confirms the elemental composition and molecular weight, and IR spectroscopy verifies the presence of key functional groups (carboxylic acid, imine). The combination of these techniques, supported by detailed experimental protocols and logical synthetic pathways, provides a robust and definitive confirmation of the molecule's structure for research and development applications.
References
- 1. mdpi.com [mdpi.com]
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